![molecular formula C12H11NO3 B2921942 6-Methoxy-2-methylquinoline-4-carboxylic acid CAS No. 78533-10-5](/img/structure/B2921942.png)
6-Methoxy-2-methylquinoline-4-carboxylic acid
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Description
“6-Methoxy-2-methylquinoline-4-carboxylic acid” is a chemical compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its derivatives, including “6-Methoxy-2-methylquinoline-4-carboxylic acid”, have been synthesized using various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . A new series of [2,3′-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of “6-Methoxy-2-methylquinoline-4-carboxylic acid” is C14H15NO3 .
Chemical Reactions Analysis
The synthesis of quinoline and its derivatives involves various chemical reactions. Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Future Directions
Quinoline and its derivatives have shown substantial biological activities . Therefore, the antibacterial activity displayed by these compounds is encouraging for further investigation to improve the activities of [2,3′-biquinoline]-4-carboxylic acid by incorporating various bioisosteric groups in either of the quinoline rings .
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline, the core structure of 6-Methoxy-2-methylquinoline-4-carboxylic acid, is a weak tertiary base and can form salts with acids . It exhibits similar reactions to pyridine and benzene and can participate in both electrophilic and nucleophilic substitution reactions .
Biochemical Pathways
Quinoline derivatives are known to influence various biological and pharmaceutical activities .
properties
IUPAC Name |
6-methoxy-2-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-5-10(12(14)15)9-6-8(16-2)3-4-11(9)13-7/h3-6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSVELHYERJCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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